molecular formula C23H29FN2OS B1199062 Isofloxythepin CAS No. 70931-18-9

Isofloxythepin

Cat. No.: B1199062
CAS No.: 70931-18-9
M. Wt: 400.6 g/mol
InChI Key: XDBMBHVYXPBOPL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isofloxythepin involves several key steps:

    Starting Materials: The reaction begins with 2-bromo-4-fluorophenylacetic acid and 4-isopropylthiophenol.

    Formation of Intermediate: These reactants undergo a copper-catalyzed coupling reaction in the presence of potassium carbonate in dimethylformamide at 100°C to form 4-fluoro-2-(4-isopropylphenylthio)phenylacetic acid.

    Cyclization: This intermediate is then cyclized using polyphosphoric acid at 150°C to yield 3-fluoro-8-isopropyldibenzo[b,f]-thiepin-10(11H)-one.

    Reduction: The ketone is reduced with sodium borohydride in ethanol to form 3-fluoro-10-hydroxy-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin.

    Chlorination: This compound is treated with thionyl chloride in refluxing benzene to produce 10-chloro-3-fluoro-8-isopropyl-10,11-dihydrodibenzo[b,f]thiepin.

    Final Condensation: Finally, the chlorinated compound is condensed with 1-(2-hydroxyethyl)piperazine in refluxing chloroform to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Isofloxythepin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Sodium borohydride in ethanol is commonly used.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base can facilitate substitution reactions.

Major Products:

Mechanism of Action

Isofloxythepin exerts its effects primarily through antagonism of dopamine receptors in the brain. It has a high affinity for both dopamine D1 and D2 receptors, blocking their activity and thereby reducing the symptoms of psychosis. Additionally, it affects serotonin receptors, which may contribute to its overall therapeutic effects .

Properties

CAS No.

70931-18-9

Molecular Formula

C23H29FN2OS

Molecular Weight

400.6 g/mol

IUPAC Name

2-[4-(9-fluoro-3-propan-2-yl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C23H29FN2OS/c1-16(2)17-4-6-22-20(13-17)21(26-9-7-25(8-10-26)11-12-27)14-18-3-5-19(24)15-23(18)28-22/h3-6,13,15-16,21,27H,7-12,14H2,1-2H3

InChI Key

XDBMBHVYXPBOPL-UHFFFAOYSA-N

SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=C(CC2N4CCN(CC4)CCO)C=CC(=C3)F

70931-18-9

Synonyms

3-fluor-8-isopropyl-10-(4-(2-hydroxyethyl)piperazino)-10,11-dihydrodibenzo(b,f)thiepin
isofloxythepin
isofloxythepin, 10-(14)C-labeled

Origin of Product

United States

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